Bienvenue dans la boutique en ligne BenchChem!

3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine

Drug-likeness Ligand efficiency Fragment-based screening

Choose 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine (MW 269.30 g/mol) for fragment-based discovery. Its lower logP (~1.5) and only 4 H-bond acceptors minimize off-target kinase promiscuity observed with bromo or CF3 analogs. As a Rule-of-3 compliant fragment (MW<300 Da, logP<3), it reduces aggregation false positives and streamlines hit-to-lead ADME/Tox profiling. Procure this scaffold to maximize ligand efficiency-driven hit identification and selectivity-focused chemical biology.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 2034446-32-5
Cat. No. B2837685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine
CAS2034446-32-5
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C15H15N3O2/c19-15(12-2-1-6-17-10-12)18-9-5-14(11-18)20-13-3-7-16-8-4-13/h1-4,6-8,10,14H,5,9,11H2
InChIKeyDFLTVQIFFWINMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine (CAS 2034446-32-5) – Physicochemical & Structural Baseline for Research Procurement


3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine (IUPAC: pyridin-3-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone) is a heterocyclic small molecule (C₁₅H₁₅N₃O₂, MW 269.30 g/mol) featuring a pyrrolidine core linked via a methanone bridge to a pyridin-3-yl moiety and bearing a pyridin-4-yloxy ether substituent . This compound belongs to a broader class of pyrrolidine-amide-ether derivatives that have attracted attention as kinase inhibitor scaffolds and chemical biology probes [1]. Its structural simplicity—lacking halogen, trifluoromethyl, or extended aromatic substituents—suggests a favorable balance of lipophilicity and hydrogen-bonding potential relative to many closely related analogs .

Why In-Class Pyrrolidine-Amide Analogs Cannot Be Interchanged for 3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine


In-class pyrrolidine-amide compounds bearing different pyridine or phenyl substituents are frequently treated as interchangeable scaffolds in early discovery. However, such substitution profoundly alters key molecular properties—molecular weight (MW), lipophilicity (logP), hydrogen-bond acceptor count, and conformational flexibility—that govern target engagement, cellular permeability, and selectivity . For example, the 5-bromo analog (MW 348.2 g/mol, logP ~2.5) adds substantial steric bulk and hydrophobicity, potentially enhancing off-target protein binding. The 6-trifluoromethyl analog (MW 337.3 g/mol, logP ~2.0) introduces a strong electron-withdrawing group that alters the pyridine ring’s electronic character and adds an extra hydrogen-bond acceptor . The unsubstituted 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine (MW 269.3 g/mol, logP ~1.5) occupies a distinct physicochemical space that may confer superior selectivity or ADME properties in specific assay contexts [1]. Generic substitution without consideration of these quantitative differences risks selecting a compound with unintended potency shifts, increased cytotoxicity, or unsuitable pharmacokinetics.

Quantitative Differentiation Evidence: 3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine vs. Closest Analogs


Molecular Weight Advantage: Lower MW Favors Ligand-Efficiency-Dependent Target Engagement

The target compound (MW 269.30 g/mol) is 22.7% lighter than the 5-bromo analog (MW 348.2 g/mol) and 20.2% lighter than the 6-trifluoromethyl analog (MW 337.30 g/mol) . In fragment-based and lead-like screening paradigms, lower MW directly improves ligand efficiency indices (e.g., LE = -ΔG / heavy atom count), and a MW below 300 Da is a widely accepted threshold for favorable oral bioavailability in drug discovery settings [1].

Drug-likeness Ligand efficiency Fragment-based screening

Lipophilicity Control: Lower LogP Reduces Risk of Promiscuous Off-Target Binding

The target compound has an estimated logP of ~1.5, compared to ~2.5 for the 5-bromo analog and ~2.0 for the 6-trifluoromethyl analog . LogP values are computed via XLOGP3 and correlate inversely with aqueous solubility and directly with hERG channel blockade risk [1]. A logP below 3 is considered favorable for central nervous system (CNS) drug candidates to minimize non-specific membrane partitioning.

Lipophilicity Selectivity ADME

Hydrogen-Bond Acceptor Count: Fewer Acceptors May Enhance Kinase Selectivity

The target compound possesses 4 hydrogen-bond acceptors (HBA), compared to 5 for the 6-trifluoromethyl analog (the additional fluorine atoms contribute one extra acceptor) . In kinase inhibitor design, excessive HBA can lead to promiscuous binding across the kinome. The target’s lower HBA count may contribute to a cleaner selectivity profile when screened against broad kinase panels [1].

Kinase selectivity Hydrogen bonding Off-target effects

Rotatable Bond Count: Conformational Restriction for Enhanced Binding Affinity

The target compound has 4 rotatable bonds, whereas both the 5-bromo and 6-trifluoromethyl analogs have 5 rotatable bonds (additional bond arises from the larger substituent) . A lower number of rotatable bonds is associated with reduced conformational entropy penalty upon target binding, potentially leading to improved binding affinity and a more favorable enthalpy-entropy balance [1].

Conformational flexibility Binding entropy Lead optimization

Application Scenarios Where 3-[3-(Pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine Provides Procurement Advantage


Fragment-Based Screening and Hit Identification Programs

With a molecular weight of 269.30 g/mol and only 4 rotatable bonds, this compound meets the physicochemical criteria for fragment libraries (MW < 300 Da, logP < 3). Its lower complexity reduces the risk of aggregation-based false positives common with heavier, more hydrophobic analogs. Procurement for fragment screening rather than the bromo or trifluoromethyl analogs maximizes ligand efficiency-driven hit identification .

Kinase Selectivity Profiling in Chemical Biology

The compound’s 4 hydrogen-bond acceptors (vs. 5 for the CF3 analog) and lower logP (~1.5) suggest a reduced probability of promiscuous kinase inhibition. This makes it a preferred tool compound for chemical biology studies aiming to dissect specific kinase signaling pathways without confounding off-target effects. Selection over the bromo analog, whose heavy atom count may trigger non-specific hydrophobic interactions, is warranted for selectivity-focused experiments .

Early ADME/Tox Screening in Drug Discovery

The favorable physicochemical profile (low MW, low logP, few rotatable bonds) positions this compound as a superior starting point for parallel ADME/Tox profiling. Its lower lipophilicity reduces the risk of cytochrome P450 inhibition and hERG channel blockade, two common failure modes in preclinical development. Procuring this compound instead of the more lipophilic bromo or CF3 analogs can streamline the hit-to-lead transition by minimizing the need for extensive property optimization .

Quote Request

Request a Quote for 3-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.